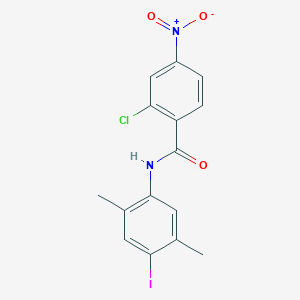![molecular formula C23H30N2O3S B3528949 N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3528949.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide, also known as AZD-3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). This compound has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide targets MCT1, a transporter protein that is overexpressed in many cancer cells. MCT1 is responsible for the transport of lactate, a byproduct of glycolysis, out of the cell. Inhibition of MCT1 leads to the accumulation of lactate within the cell, which can lead to cell death. In addition, lactate accumulation can also activate immune cells, leading to an antitumor immune response.
Biochemical and Physiological Effects
Inhibition of MCT1 by N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide has several biochemical and physiological effects. It leads to the accumulation of lactate within the cell, which can lead to cell death. In addition, lactate accumulation can also activate immune cells, leading to an antitumor immune response. N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide has also been shown to decrease tumor glucose uptake and increase tumor oxygenation, which can enhance the efficacy of other anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide is its specificity for MCT1, which reduces the risk of off-target effects. In addition, N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide has shown promising results in preclinical studies as a potential anticancer agent. However, one of the limitations of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide is its poor solubility, which can affect its pharmacokinetic properties and limit its effectiveness.
Orientations Futures
There are several future directions for N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide research. One direction is to optimize the formulation of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide to improve its solubility and pharmacokinetic properties. Another direction is to investigate the efficacy of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide in combination with other anticancer agents, such as immunotherapy or targeted therapy. Furthermore, the role of lactate accumulation in the antitumor immune response needs to be further elucidated. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide in humans.
Conclusion
In conclusion, N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide is a promising small molecule inhibitor of MCT1 that has shown potential as an anticancer agent in preclinical studies. Its mechanism of action involves the inhibition of lactate transport, which can lead to cell death and an antitumor immune response. While there are limitations to its use, future research directions aim to optimize its formulation and investigate its efficacy in combination with other anticancer agents.
Applications De Recherche Scientifique
N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit lactate transport and decrease tumor growth in various cancer types, including breast, lung, and pancreatic cancer. In addition, N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiotherapy.
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-18-11-13-21(14-12-18)29(27,28)25(22-10-8-9-19(2)20(22)3)17-23(26)24-15-6-4-5-7-16-24/h8-14H,4-7,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBXTPVXGXQVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



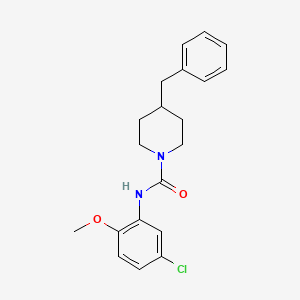
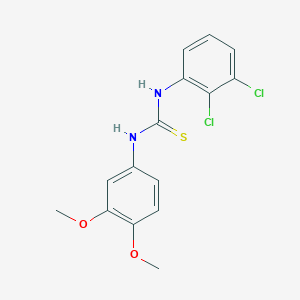
![4-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3528882.png)
![5-[(3-methyl-2-thienyl)methylene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3528888.png)
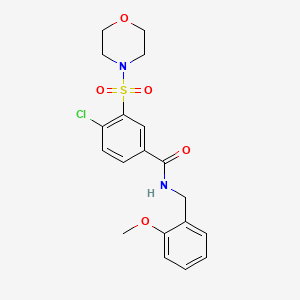
![ethyl 5-({[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}methyl)-2-furoate](/img/structure/B3528900.png)
![3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3528908.png)
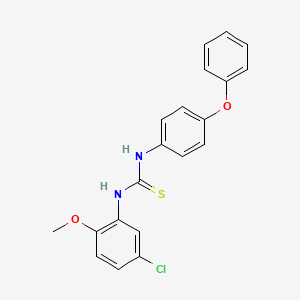
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3528930.png)
![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3528941.png)
![N~1~-cycloheptyl-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3528954.png)

![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B3528967.png)
